molecular formula C24H28FN5O3S B8497123 N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide

N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide

Cat. No.: B8497123
M. Wt: 485.6 g/mol
InChI Key: STHZUIYQMBTVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorobenzyl, pyridinyl, pyrazolyl, and piperidinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrazole ring, followed by the introduction of the fluorobenzyl and pyridinyl groups. The final steps involve the acetylation of the piperidine ring and the addition of the methanesulfonamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .

Scientific Research Applications

N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. These interactions can result in various biological effects, such as modulation of neurotransmitter levels and inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorobenzyl and pyrazolyl derivatives, such as:

Uniqueness

N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H28FN5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[1-[2-[5-[(4-fluorophenyl)methyl]-3-pyridin-4-ylpyrazol-1-yl]acetyl]piperidin-4-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C24H28FN5O3S/c1-28(34(2,32)33)21-9-13-29(14-10-21)24(31)17-30-22(15-18-3-5-20(25)6-4-18)16-23(27-30)19-7-11-26-12-8-19/h3-8,11-12,16,21H,9-10,13-15,17H2,1-2H3

InChI Key

STHZUIYQMBTVNL-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)CN2C(=CC(=N2)C3=CC=NC=C3)CC4=CC=C(C=C4)F)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-{[5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetyl}-N-methylpiperidin-4-amine (150 mg, 0.37 mmol) in DCM (3 mL) at room temperature was added triethylamine (56 μL, 0.40 mmol) followed by methanesulfonyl chloride (29 μL, 0.37 mmol) and the solution stirred for 10 minutes. The solution was then loaded directly onto a pre-wetted Biotage 25M column for flash chromatography and eluted with 2-8% MeOH/DCM to yield the title compound as a white solid, 137 mg, 76%. 1H NMR (400 MHz, DMSO-D6) δ ppm 8.47-8.56 (2 H, m), 7.61-7.68 (2 H, m), 7.23-7.35 (2 H, m), 7.03-7.19 (2 H, m), 6.52 (1 H, s), 5.10-5.29 (2 H, m), 4.37 (1 H, d, J=13.39 Hz), 3.90-3.99 (3 H, m), 3.74-3.89 (1 H, m), 3.06-3.19 (1 H, m), 2.93 (3 H, s), 2.68 (3 H, s), 2.58-2.65 (1 H, m), 1.62-1.77 (3 H, m), 1.42-1.59 (1 H, m); m/z (APCI+) for C24H28N5O3FS 486.2 (M+H)+.
Name
1-{[5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetyl}-N-methylpiperidin-4-amine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
56 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
29 μL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.